molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1441254
CAS No.: 550998-57-7
M. Wt: 228.22 g/mol
InChI Key: HNNKYRXXKVKBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C10H6F2O2S and a molecular weight of 228.22 g/mol. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to specific biomolecules, allowing it to act as an inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target proteins, allowing it to inhibit or activate enzymatic activity. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters, such as organic anion-transporting polypeptides (OATPs), facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. For example, the compound’s interaction with mitochondrial proteins can affect mitochondrial respiration and energy production .

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.

    5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: This compound has only one fluorine atom, which may result in different reactivity and potency compared to the difluorinated version.

    7-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the previous compound, the position and number of fluorine atoms can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNKYRXXKVKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722227
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-57-7
Record name Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate, 3.58 g (56% of theory) of the title compound are obtained in a purity of 89%. Recrystallization from methanol gives the product in a purity of 97%.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate,
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Reactant of Route 5
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.